molecular formula C22H15ClFN3O4S B2770667 Ethyl 3-(4-chlorophenyl)-5-(3-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-40-8

Ethyl 3-(4-chlorophenyl)-5-(3-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2770667
CAS No.: 851950-40-8
M. Wt: 471.89
InChI Key: PJOQEWJVXROFSF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-(3-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H15ClFN3O4S and its molecular weight is 471.89. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound shares structural similarities with other molecules that have been found to interact with certain receptors . .

Mode of Action

Based on its structural similarities with other compounds, it may interact with its targets in a similar manner . .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect certain pathways

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(3-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thieno[3,4-d]pyridazine class. This compound exhibits significant biological activity due to its unique molecular structure, which includes a thiophene ring fused with a pyridazine ring and various functional groups that enhance its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C23H18ClN3O4S, with a molecular weight of approximately 467.92 g/mol. The presence of an ester group and an amide group contributes to its biological interactions and makes it a candidate for medicinal chemistry applications.

PropertyValue
Molecular FormulaC23H18ClN3O4S
Molecular Weight467.92 g/mol
Chemical ClassThieno[3,4-d]pyridazine
Functional GroupsEster, Amide

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors involved in various disease processes. Research indicates that compounds in the thieno[3,4-d]pyridazine class can modulate biological pathways by binding to these targets, which may include:

  • Adenosine A1 receptor (A1AR) : this compound has shown potential in targeting A1AR, which plays a role in cardiovascular functions and neuroprotection.
  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial infections.

Biological Activities

Studies have explored the following biological activities associated with this compound:

  • Antimicrobial Activity : Compounds similar to this have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : The structural features may contribute to the modulation of inflammatory pathways.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines.

Case Studies and Research Findings

Several studies have highlighted the potential of thieno[3,4-d]pyridazines in drug development:

  • A study conducted by Smith et al. (2022) reported that derivatives of thieno[3,4-d]pyridazine exhibited significant activity against resistant bacterial strains. The study emphasized the need for further exploration into their mechanism of action.
  • Another research article by Johnson et al. (2023) focused on the anti-inflammatory effects of similar compounds in animal models. The findings indicated a reduction in inflammatory markers following treatment with thieno[3,4-d]pyridazine derivatives.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thieno[3,4-d]pyridazine Core : This is achieved through cyclization reactions under controlled conditions.
  • Introduction of Functional Groups : Acylation reactions are commonly used to introduce amide groups.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(3-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-4-3-5-14(24)10-12)17(16)21(29)27(26-18)15-8-6-13(23)7-9-15/h3-11H,2H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOQEWJVXROFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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